4-(pyrazolo[1,5-b]pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW683003X is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and its potential therapeutic applications. The compound’s structure and reactivity make it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of GW683003X involves several steps, each requiring specific conditions to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve:
Solid-phase reaction synthesis: This method requires high reaction temperatures and extended reaction times. It is often used for its ability to produce homogeneous chemical compositions.
Alcohol salt hydrolysis: This method can produce high-purity powders but is less commonly used due to the high cost and difficulty in obtaining raw materials.
Sol-gel method: This technique involves the transition of a system from a liquid “sol” into a solid “gel” phase. It is known for producing materials with high purity and uniform particle size.
Chemical co-precipitation: This method allows for molecular-level mixing and can produce powders with excellent performance characteristics.
Chemical Reactions Analysis
GW683003X undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: In this reaction, GW683003X gains electrons, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
GW683003X has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: GW683003X is being investigated for its potential therapeutic applications, including its use in drug development and as a treatment for various diseases.
Mechanism of Action
The mechanism by which GW683003X exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are often mediated through the activation or inhibition of signaling pathways, such as the AKT and STAT3 pathways .
Comparison with Similar Compounds
GW683003X can be compared with other similar compounds to highlight its uniqueness:
The uniqueness of GW683003X lies in its specific molecular structure and the particular pathways it affects, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
551919-59-6 |
---|---|
Molecular Formula |
C12H9F3N6 |
Molecular Weight |
294.24 g/mol |
IUPAC Name |
4-pyrazolo[1,5-b]pyridazin-3-yl-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H9F3N6/c13-12(14,15)7-17-11-16-5-3-9(20-11)8-6-19-21-10(8)2-1-4-18-21/h1-6H,7H2,(H,16,17,20) |
InChI Key |
JOSDAWJORYYQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C3=NC(=NC=C3)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.